PD-156707 - 162412-70-6

PD-156707

Catalog Number: EVT-279019
CAS Number: 162412-70-6
Molecular Formula: C28H25NaO9
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD-156707 is an endothelin A receptor-selective antagonist.

4-(7-Ethyl-benzo[1,3]dioxol-5-yl)-1,1-dioxo-2-(2-trifluoromethyl-phenyl)-1,2-dihydro-1l6-benzo-[e][1,2]thiazine-3-carboxylic acid potassium (PD 180988)

Compound Description: PD 180988 is another potent endothelin A receptor antagonist, similar to PD 156707. It exhibits a longer half-life in the body compared to PD 156707 []. Studies demonstrate that PD 180988 effectively reverses hypoxic pulmonary vasoconstriction in newborn lambs with minimal impact on systemic vascular resistance [].

3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)-5H-furan-2-one (PD 155080)

Compound Description: PD 155080 is a non-peptide, orally active endothelin receptor antagonist with a higher affinity for ETA receptors compared to ETB receptors []. It exhibits good oral bioavailability in rats (87%) [].

Relevance: PD 155080 represents a key compound in the development of PD 156707. Structural modifications from PD 155080, particularly around the butenolide ring, led to the discovery of PD 156707 with enhanced ETA receptor selectivity [].

Compound with Increased Lipophilicity at R2 Position of PD 156707

Compound Description: This compound is a structural analog of PD 156707, modified to increase lipophilicity at the R2 position of the butenolide ring. This modification resulted in enhanced affinity for both ETA and ETB receptors, making it a more balanced ETA/ETB antagonist compared to the highly selective PD 156707 [].

Cy5.5-Labeled PD 156707 Analogue

Compound Description: This compound is a fluorescent photoprobe designed by conjugating the fluorescent marker Cy5.5 to a modified PD 156707 structure. The modification involved introducing a PEG-spacer with an amino group for attaching the fluorophore [].

[(18)F]3-Benzo[1,3]dioxol-5-yl-4-{3-[1-(2-{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}ethyl)-1H-[1,2,3]triazol-4-ylmethoxy]-4,5-dimethoxybenzyl}-5-hydroxy-5-(4-methoxyphenyl)-5H-furan-2-one ([(18)F]17)

Compound Description: [(18)F]17 is a radiolabeled analog of PD 156707 designed for positron emission tomography (PET) imaging []. It retains high affinity for ETA receptors while exhibiting improved hydrophilicity compared to the parent compound, potentially leading to better clearance properties and reduced non-specific binding in vivo [].

  • BQ123: A cyclic pentapeptide endothelin receptor antagonist [].
  • BMS-193884: A biphenyl sulphonamide endothelin receptor antagonist [].
  • PS-433540: A dual endothelin and angiotensin receptor antagonist, designed by linking an angiotensin AT1 antagonist moiety to the BMS-193884 structure [].
  • SB 209670: A non-peptide, orally active ETA/ETB receptor antagonist [, ].
  • BQ 610: An ETA receptor antagonist [, ].
  • IRL-1620: An ETB receptor agonist [, ].
  • IRL-1038: An ETB receptor antagonist [].
  • IRL 2500: An ETB-selective antagonist [].
  • BQ 788: An ETB receptor antagonist [, , , ].
  • Ro 47-0203: An ETB receptor antagonist [].
  • PD 142893: An ETB receptor antagonist [].
  • PD 147452: An ETB receptor antagonist [].
  • PD 151583: An ETB receptor antagonist [].
  • Ala1,3,11,15 ET-1 (4 Ala ET-1): An ETB receptor agonist [].
Source and Classification

PD-156707 was developed as part of a series of compounds aimed at selectively targeting endothelin receptors. It is classified under the category of endothelin receptor antagonists, specifically designed to inhibit the actions of endothelin-1, a potent vasoconstrictor peptide. The chemical structure of PD-156707 allows it to exhibit high selectivity for the endothelin-A receptor over the endothelin-B receptor, making it a valuable tool for studying the physiological roles of these receptors in various biological systems .

Synthesis Analysis

The synthesis of PD-156707 involves several key steps that utilize advanced organic chemistry techniques. The primary method involves the O-methylation of a precursor compound, PD-169390, using [^11C]iodomethane to produce [^11C]-PD156707 with high radiochemical yields (approximately 74% conversion) .

Technical Details

  • Reagents and Conditions: The synthesis typically requires specific solvents (e.g., ethanol) and reagents under controlled conditions to ensure optimal yield and purity.
  • Purification: Post-synthesis, purification is often achieved through silica gel column chromatography, which separates the desired product from by-products based on polarity differences.
Molecular Structure Analysis

The molecular structure of PD-156707 is characterized by its distinct functional groups that confer its selective binding properties. The compound features a complex arrangement that includes aromatic rings and heteroatoms.

Structural Data

  • Molecular Formula: C_19H_20N_2O_3S
  • Molecular Weight: Approximately 356.44 g/mol
  • Key Functional Groups: The presence of sulfonamide and aromatic moieties enhances its interaction with the endothelin-A receptor.

Advanced techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized PD-156707 .

Chemical Reactions Analysis

PD-156707 participates in various chemical reactions that are crucial for its functionality as an antagonist. Notably, it can undergo metabolic transformations within biological systems, affecting its pharmacokinetics.

Relevant Reactions

  • Binding Interactions: PD-156707 binds to the endothelin-A receptor through non-covalent interactions, which include hydrogen bonding and hydrophobic interactions.
  • Metabolic Pathways: The compound is subject to enzymatic degradation, primarily via cytochrome P450 enzymes, which can influence its therapeutic efficacy and safety profile.
Mechanism of Action

The mechanism of action for PD-156707 involves its competitive inhibition at the endothelin-A receptor site. By binding to this receptor, PD-156707 prevents endothelin-1 from exerting its vasoconstrictive effects.

Detailed Mechanism

  1. Receptor Binding: PD-156707 selectively binds to the endothelin-A receptor with high affinity (Ki values around 4.5 nM).
  2. Signal Inhibition: This binding blocks downstream signaling pathways typically activated by endothelin-1, leading to reduced intracellular calcium levels and subsequent vasodilation.
  3. Physiological Effects: The inhibition results in decreased blood pressure and reduced cell proliferation associated with various pathologies .
Physical and Chemical Properties Analysis

PD-156707 exhibits several important physical and chemical properties that influence its behavior in biological systems.

Applications

PD-156707 has several significant applications in both research and clinical settings:

Scientific Applications

  • Research Tool: It serves as a valuable tool for studying the role of endothelin receptors in cardiovascular physiology and pathology.
  • Imaging Studies: Modified versions of PD-156707 have been used in positron emission tomography (PET) studies to visualize endothelin receptor expression in tumors .

Clinical Applications

  • Cardiovascular Diseases: Due to its vasodilatory effects, PD-156707 has potential applications in treating conditions like hypertension and heart failure.
  • Cancer Therapy: Its ability to inhibit cell proliferation makes it a candidate for further investigation in cancer treatment strategies involving endothelin signaling pathways .

Properties

CAS Number

162412-70-6

Product Name

PD-156707

IUPAC Name

sodium;(Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate

Molecular Formula

C28H25NaO9

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/q;+1/p-1/b25-20-;

InChI Key

ZLHQEGFYBMZQGM-RKVLWQGQSA-M

SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]

Solubility

Soluble in DMSO

Synonyms

PD-156707; PD 156707; PD156707.

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)[O-])CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)[O-])/CC4=CC(=C(C(=C4)OC)OC)OC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.